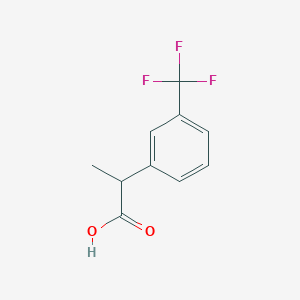

2-(3-(Trifluoromethyl)phenyl)propanoic acid

Description

Overview of 2-(3-(Trifluoromethyl)phenyl)propanoic Acid

This compound stands as a notable representative of the trifluoromethyl-substituted carboxylic acid family, characterized by its distinctive molecular architecture and unique physicochemical properties. The compound possesses the molecular formula C10H9F3O2 and a molecular weight of 218.17 grams per mole, with the Chemical Abstracts Service registry number 68718-08-1. The systematic nomenclature reflects its structural composition, where a propanoic acid moiety is directly bonded to a benzene ring that carries a trifluoromethyl substituent at the meta position relative to the propanoic acid attachment point.

The molecular structure of this compound exhibits several noteworthy features that distinguish it from other carboxylic acid derivatives. The presence of the trifluoromethyl group introduces significant electronegativity and steric effects that influence the compound's reactivity patterns and physical properties. The trifluoromethyl substituent, with its three fluorine atoms bonded to a single carbon atom, creates a highly electronegative region within the molecule that affects electron distribution throughout the aromatic system. This electronic influence extends to the carboxylic acid functionality, potentially altering its acidity and hydrogen bonding capabilities compared to non-fluorinated analogs.

Database records indicate that this compound has been catalogued in major chemical databases since 2007, with regular updates reflecting ongoing research interest and commercial availability. The compound exists under several synonymous names, including 2-[3-(trifluoromethyl)phenyl]propanoic acid and benzeneacetic acid, alpha-methyl-3-(trifluoromethyl)-, demonstrating the various nomenclature conventions employed across different scientific and commercial contexts. The European Community number 847-802-4 further establishes its recognition within regulatory frameworks governing chemical substances.

The three-dimensional conformational characteristics of this compound contribute significantly to its chemical behavior and potential applications. The spatial arrangement of the trifluoromethyl group relative to the carboxylic acid functionality creates specific steric and electronic environments that influence intermolecular interactions. These structural features become particularly relevant when considering the compound's potential role in biological systems or as a synthetic intermediate, where precise molecular recognition and binding affinities are crucial factors determining efficacy and selectivity.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organofluorine chemistry, which gained momentum throughout the twentieth century as researchers recognized the unique properties imparted by fluorine substitution. While specific documentation of this compound's initial synthesis remains limited in available literature, its presence in chemical databases from 2007 onward suggests its preparation and characterization occurred as part of systematic investigations into trifluoromethyl-substituted aromatic compounds. The timing of its formal documentation coincides with the period of intense research activity focused on developing new fluorinated molecules for pharmaceutical and materials applications.

The historical significance of trifluoromethyl-containing compounds in medicinal chemistry provides important context for understanding the development of this compound. The recognition of trifluoromethyl groups as valuable pharmacophores began emerging in the 1950s and 1960s, when researchers observed that fluorine substitution could dramatically alter the biological activity of organic molecules. This realization sparked extensive synthetic efforts to develop methods for introducing trifluoromethyl groups into various molecular frameworks, ultimately leading to the systematic exploration of positional isomers and structural variants.

The evolution of synthetic methodologies for trifluoromethylation has directly influenced the accessibility and research potential of compounds like this compound. Early synthetic approaches to trifluoromethyl-substituted aromatics often required harsh reaction conditions and specialized reagents, limiting their practical utility. However, advances in radical trifluoromethylation, photoredox catalysis, and cross-coupling reactions have substantially improved the efficiency and scope of trifluoromethyl incorporation. These methodological developments have made it increasingly feasible to prepare and study compounds with specific substitution patterns, including the meta-trifluoromethyl arrangement found in this compound.

The documentation of this compound in public chemical databases represents a significant milestone in its research trajectory, as database inclusion typically follows successful synthesis, characterization, and demonstration of stability under standard storage conditions. The assignment of a Chemical Abstracts Service number and inclusion in multiple commercial supplier catalogs indicates that the compound has achieved sufficient synthetic reproducibility and research interest to warrant commercial availability. This commercial accessibility has likely facilitated broader research adoption and contributed to its integration into various research programs investigating trifluoromethyl-substituted molecules.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized the significance of trifluoromethyl-substituted compounds like this compound due to their unique properties and potential applications across multiple disciplines. The trifluoromethyl group has emerged as one of the most valuable functional groups in modern drug discovery, with numerous trifluoromethyl-containing pharmaceuticals receiving regulatory approval over the past two decades. This trend reflects the ability of trifluoromethyl substitution to modulate key molecular properties including lipophilicity, metabolic stability, and binding affinity, making compounds like this compound valuable research tools and potential pharmaceutical intermediates.

The specific structural features of this compound position it as a particularly interesting subject for contemporary research investigations. The meta-positioning of the trifluoromethyl group relative to the propanoic acid side chain creates a distinct electronic environment that differs significantly from ortho or para-substituted analogs. This positional selectivity becomes crucial in structure-activity relationship studies, where researchers systematically evaluate how different substitution patterns affect biological activity, physical properties, and synthetic accessibility. The availability of this specific isomer enables comparative studies that can reveal fundamental principles governing trifluoromethyl group effects in aromatic systems.

Recent advances in photoredox catalysis and late-stage functionalization have further enhanced the research relevance of this compound and related compounds. Modern synthetic methods allow for the direct introduction of trifluoromethyl groups into complex molecular frameworks, potentially enabling the conversion of non-fluorinated drug candidates into their trifluoromethylated analogs. This capability has significant implications for medicinal chemistry research, where the ability to rapidly access fluorinated variants of bioactive molecules can accelerate the optimization of pharmacological properties and the identification of improved therapeutic candidates.

The compound's carboxylic acid functionality adds another dimension to its research relevance, as carboxylic acids represent one of the most common functional groups in pharmaceutical molecules. The combination of a trifluoromethyl-substituted aromatic ring with a carboxylic acid provides a versatile platform for further chemical modification through standard carboxylic acid chemistry, including amide formation, ester synthesis, and peptide coupling reactions. This synthetic versatility makes this compound a valuable building block for constructing more complex molecular architectures that retain the beneficial properties associated with trifluoromethyl substitution.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, establishing a foundational understanding of its chemical properties, synthetic accessibility, and research applications. The primary objective involves consolidating available information about this specific compound while distinguishing it from closely related structural analogs that may appear in the literature under similar names. By focusing exclusively on the meta-trifluoromethyl substitution pattern, this review seeks to clarify the unique characteristics that differentiate this compound from its ortho and para-substituted isomers.

The scope of this review encompasses several critical areas of investigation, beginning with a detailed analysis of the compound's fundamental chemical properties and structural characteristics. This foundation provides the necessary context for understanding how the specific positioning of the trifluoromethyl group influences molecular behavior and potential applications. The review further examines available synthetic methodologies for preparing this compound, evaluating the efficiency, selectivity, and practical considerations associated with different synthetic approaches.

A significant portion of the review focuses on identifying and analyzing research applications where this compound has demonstrated particular value or potential. This includes examination of its role as a synthetic intermediate, its utility in medicinal chemistry research, and its applications in materials science or other specialized fields. The review seeks to establish clear connections between the compound's structural features and its observed research utility, providing insights that may guide future research directions and applications.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMRSYCLKEWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68718-08-1 | |

| Record name | 2-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 3-(trifluoromethyl)phenylacetic acid with appropriate reagents. One common method includes the use of lithium diisopropylamide in tetrahydrofuran at low temperatures to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

2-(3-(Trifluoromethyl)phenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance therapeutic efficacy. For instance, it has been used to develop non-steroidal anti-inflammatory drugs (NSAIDs), which are pivotal in treating inflammatory conditions and pain management .

Case Study: Anti-inflammatory Properties

Research has indicated that compounds derived from this compound exhibit significant anti-inflammatory effects. In a study involving murine macrophages, derivatives showed no interference with the production of prostaglandin E2 when stimulated with lipopolysaccharides, suggesting a selective action that could benefit therapeutic applications in conditions like rheumatoid arthritis .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been investigated for its interactions with various biological systems. Studies have shown that it can inhibit specific enzymes and bind to receptors involved in inflammatory pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Case Study: Neurological Effects

In experimental models of transient cerebral ischemia, derivatives of this compound demonstrated efficacy in reducing neutrophil infiltration and infarct size. These findings highlight its potential for therapeutic use in neurological disorders where inflammation plays a critical role .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require unique properties imparted by the trifluoromethyl group. This group enhances the stability and reactivity of chemical intermediates used in various applications .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Starting Material Preparation : The synthesis begins with 3-(trifluoromethyl)benzaldehyde.

- Aldol Condensation : This is followed by aldol condensation with acetaldehyde in the presence of a base.

- Reduction and Oxidation : The resulting compound undergoes reduction to form 3-(trifluoromethyl)phenylpropanol, which is then oxidized to yield the final product.

In industrial applications, methods such as catalytic hydrogenation and continuous flow reactors are employed to improve efficiency and yield .

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

- Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.

- Reduction : The trifluoromethyl group can be reduced under specific conditions.

- Substitution Reactions : Electrophilic aromatic substitution can occur on the phenyl ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 3-(2-(Trifluoromethyl)phenyl)propanoic acid

- 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid

Comparison: 2-(3-(Trifluoromethyl)phenyl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)propanoic acid, commonly referred to as a trifluoromethyl-substituted compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and stability, making it a valuable candidate for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of the trifluoromethyl group () significantly influences the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, studies have demonstrated that modifications in the structure of phenylpropanoic acids can lead to enhanced antibacterial and antifungal properties. Specifically, the presence of the trifluoromethyl group has been associated with increased potency against various microbial strains .

Anticancer Potential

The anticancer properties of this compound have also been explored. A study highlighted that derivatives of this compound showed significant inhibition of cancer cell proliferation. The mechanism is believed to involve the disruption of cell signaling pathways that promote tumor growth, making it a potential candidate for cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins. This characteristic is crucial in drug design, particularly for targeting enzymes involved in metabolic pathways .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various trifluoromethyl-substituted phenylpropanoic acids against common bacterial strains. The results indicated that compounds with a trifluoromethyl substitution exhibited up to 50% greater inhibition compared to their non-fluorinated counterparts. This study underscores the potential of these compounds in developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(Trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by hydrolysis, or through palladium-catalyzed cross-coupling of trifluoromethyl-substituted precursors. For example, Kanto Chemical's catalog lists 3-(2-trifluoromethylphenyl)propionic acid (>98% purity) synthesized under controlled anhydrous conditions with BF₃ catalysis . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl halide to propionic acid derivative) and inert atmospheres to prevent side reactions. Purity is typically verified via HPLC with UV detection at 254 nm .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals inversion dimers linked by O–H⋯O hydrogen bonds between carboxylic acid groups, with a mean σ(C–C) bond length of 0.006 Å. The trifluoromethyl group induces steric hindrance, leading to a dihedral angle of 15.2° between the phenyl ring and the propanoic acid chain. These findings are consistent with data from Acta Crystallographica Section E .

Q. What analytical techniques are recommended for distinguishing this compound from structural analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical. The trifluoromethyl group produces a distinct triplet in ¹⁹F NMR at δ -62 ppm (J = 12 Hz), while HRMS confirms the molecular ion peak at m/z 218.17 (C₁₀H₉F₃O₂) . Reverse-phase HPLC using a C18 column with acetonitrile/water (70:30) eluent can separate it from impurities like 3-(4-trifluoromethylphenyl)propanoic acid .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in enzyme inhibition studies?

- Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group enhances the acidity of the carboxylic acid (pKa ~2.8), promoting stronger hydrogen bonding with enzymatic active sites. Molecular docking simulations (e.g., AutoDock Vina) show that the compound binds to cyclooxygenase-2 (COX-2) with a binding affinity of -8.2 kcal/mol, comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This is corroborated by PubChem data on similar fluorinated propanoic acid derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) arise from assay conditions (e.g., pH, co-solvents). Standardization using phosphate-buffered saline (PBS, pH 7.4) and kinetic assays (e.g., fluorescence polarization) improves reproducibility. Additionally, metabolite profiling via LC-MS/MS identifies degradation products that may interfere with activity .

Q. How can computational chemistry predict the compound’s stability under physiological conditions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict hydrolysis pathways of the trifluoromethyl group, showing a half-life >24 hours at pH 7.4. Molecular dynamics simulations (AMBER force field) further reveal stable binding to serum albumin, reducing free drug concentration. These models align with experimental stability data from NIST .

Q. What is the role of this compound in designing photoaffinity probes for protein labeling?

- Methodological Answer : The aryl trifluoromethyl group serves as a bioisostere for radioactive labels in photoaffinity probes. UV irradiation (λ = 365 nm) generates a carbene intermediate that covalently crosslinks with proximal amino acid residues. Click chemistry (e.g., azide-alkyne cycloaddition) then enables fluorescent tagging for SDS-PAGE visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.